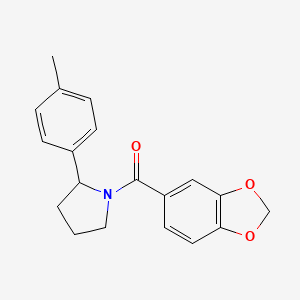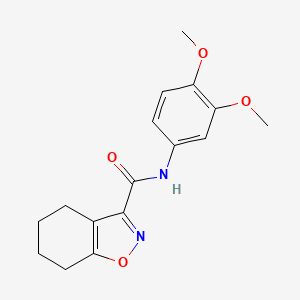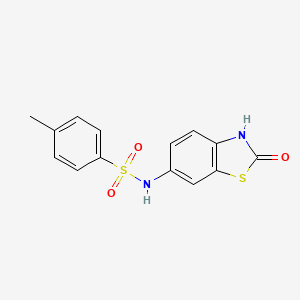
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. The compound is structurally similar to other psychoactive substances such as cathinones and amphetamines. MDBP has been identified as a designer drug in several countries, and its use has been associated with adverse health effects.
Mecanismo De Acción
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has been shown to have several biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems. 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has also been shown to have an impact on the liver and kidneys, and its use has been associated with hepatotoxicity and nephrotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized relatively easily using standard laboratory equipment. However, one of the limitations is that the compound has psychoactive effects, which can make it difficult to control for variables in experiments.
Direcciones Futuras
There are several future directions for research on 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine. One direction is to investigate the long-term effects of the compound on the brain and other organs. Another direction is to investigate the potential therapeutic uses of the compound, such as in the treatment of depression or attention deficit hyperactivity disorder. Additionally, more research is needed to understand the mechanisms underlying the psychoactive effects of the compound and to develop strategies to mitigate its adverse health effects.
In conclusion, 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine is a synthetic compound that has been identified as a designer drug in several countries. The compound has been the subject of several scientific studies due to its psychoactive effects. 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. The compound has several biochemical and physiological effects, and its use has been associated with adverse health effects. There are several future directions for research on 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine, including investigating its long-term effects and potential therapeutic uses.
Métodos De Síntesis
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has been the subject of several scientific studies due to its psychoactive effects. The compound has been shown to have stimulant properties, and its use has been associated with increased energy, euphoria, and enhanced cognitive function. 1-(1,3-Benzodioxol-5-ylcarbonyl)-2-(4-methylphenyl)pyrrolidine has also been shown to have an impact on the central nervous system, and its use has been associated with seizures, agitation, and psychosis.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-4-6-14(7-5-13)16-3-2-10-20(16)19(21)15-8-9-17-18(11-15)23-12-22-17/h4-9,11,16H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDUKOIUHHKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxole-5-carbonyl)-2-(4-methylphenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)
![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)
![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)

![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)

